molecular formula C15H25Cl3N2O2 B5401444 N-(5-chloro-2-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride

N-(5-chloro-2-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride

Cat. No. B5401444
M. Wt: 371.7 g/mol
InChI Key: GNWSTHXMKHTDIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is a chemical compound that is commonly known as F15599. This compound is a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. F15599 is used in scientific research to study the mechanism of action of serotonin receptors and to investigate potential treatments for various neurological disorders.

Mechanism of Action

F15599 is a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. When F15599 binds to the 5-HT1A receptor, it activates a signaling pathway that results in the release of neurotransmitters, such as dopamine and norepinephrine. This activation of the 5-HT1A receptor has been shown to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
F15599 has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the inhibition of inflammatory responses. F15599 has also been shown to improve cognitive function and to reduce anxiety and depression symptoms in animal models.

Advantages and Limitations for Lab Experiments

F15599 has several advantages for use in lab experiments, including its high selectivity for the 5-HT1A receptor and its ability to cross the blood-brain barrier. However, F15599 has some limitations, including its relatively short half-life and its potential for off-target effects.

Future Directions

There are several future directions for research on F15599, including the investigation of its potential therapeutic effects in humans, the development of more potent and selective agonists of the 5-HT1A receptor, and the identification of new drug targets for the treatment of neurological disorders. Additionally, further research is needed to understand the long-term effects of F15599 and to identify any potential adverse effects.

Synthesis Methods

The synthesis of F15599 involves several steps, including the reaction of 2-methoxy-5-chlorobenzyl chloride with morpholine to form the intermediate product 2-methoxy-5-chlorobenzylmorpholine. This intermediate is then reacted with 3-(dimethylamino)propan-1-ol to form F15599.

Scientific Research Applications

F15599 is used in scientific research to investigate the role of serotonin receptors in various neurological disorders, such as depression, anxiety, and schizophrenia. It is also used to study the mechanism of action of serotonin receptors and to identify potential drug targets for the treatment of these disorders.

properties

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O2.2ClH/c1-19-15-4-3-14(16)11-13(15)12-17-5-2-6-18-7-9-20-10-8-18;;/h3-4,11,17H,2,5-10,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWSTHXMKHTDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CNCCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.